7-Chloro-N-(4-(pyrrolidin-1-ylmethyl)pyridin-2-yl)isoquinolin-3-amine
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, a nitrogen heterocycle . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Scientific Research Applications
Synthesis Methods and Chemical Properties
- Microwave Accelerated Reactions : The use of microwave-accelerated reactions in synthesizing isoquinolines, including derivatives similar to 7-Chloro-N-(4-(pyrrolidin-1-ylmethyl)pyridin-2-yl)isoquinolin-3-amine, has been reported. These reactions involve palladium-catalyzed amination and lead to the formation of various substituted isoquinolines in good yields (Prabakaran, Manivel, & Khan, 2010).
- B-Raf Kinase Inhibition : Research has described the synthesis of isoquinoline derivatives as inhibitors of B-Raf kinase. This includes methods for creating isoquinoline compounds through reactions like palladium-catalyzed Negishi coupling (Denni-Dischert et al., 2006).
Chemical Reactions and Derivatives
- Dehydrogenation of Isoquinolines : Studies have explored the dehydrogenation of pyrrolidinyl-substituted isoquinolines. This process can result in the loss of the pyrrolidine substituent, demonstrating the reactivity and transformation potential of such compounds (Mahboobi et al., 1994).
- Redox-Annulations with Cyclic Amines : Research on redox-annulations involving cyclic amines like pyrrolidine and tetrahydroisoquinoline has been conducted. These reactions can lead to the formation of ring-fused pyrrolines and pyrroles, indicating the versatility of these compounds in chemical synthesis (Kang, Richers, Sawicki, & Seidel, 2015).
Biochemical and Pharmaceutical Research
- Synthesis of Luminescent Complexes : The synthesis of luminescent platinum(II) complexes using ligands related to isoquinoline has been reported. These complexes have potential applications in photophysics and bioimaging due to their emissive properties in fluid at room temperature (Vezzu et al., 2011).
- Anti-Malarial Activity of Analogs : Compounds structurally related to this compound have been synthesized and evaluated for their antiplasmodial activity against malaria. This showcases the potential of such compounds in developing new anti-malarial drugs (Beagley et al., 2003).
Mechanism of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the pyrrolidine ring in “7-Chloro-N-(4-(pyrrolidin-1-ylmethyl)pyridin-2-yl)isoquinolin-3-amine” could potentially contribute to its biological activity.
Properties
IUPAC Name |
7-chloro-N-[4-(pyrrolidin-1-ylmethyl)pyridin-2-yl]isoquinolin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4/c20-17-4-3-15-11-19(22-12-16(15)10-17)23-18-9-14(5-6-21-18)13-24-7-1-2-8-24/h3-6,9-12H,1-2,7-8,13H2,(H,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZBPEQJWFSYCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=NC=C2)NC3=NC=C4C=C(C=CC4=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659618 | |
Record name | 7-Chloro-N-{4-[(pyrrolidin-1-yl)methyl]pyridin-2-yl}isoquinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00659618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204701-70-1 | |
Record name | 7-Chloro-N-{4-[(pyrrolidin-1-yl)methyl]pyridin-2-yl}isoquinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00659618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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